molecular formula C13H15N5O3 B3125023 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-10-1

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3125023
CAS No.: 321431-10-1
M. Wt: 289.29 g/mol
InChI Key: ZROVYSQYRGKORG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-N-propyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-8-14-13(19)12-15-9(2)17(16-12)10-4-6-11(7-5-10)18(20)21/h4-7H,3,8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROVYSQYRGKORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161217
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321431-10-1
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321431-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of methyl hydrazinecarbodithioate in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Carboxamide Family

Compound A : 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 121732-24-9)
  • Key Differences: Substituents: Nitro group at ortho position (vs. para in the target compound) and a carboxylic acid group instead of a propyl carboxamide. Molecular Weight: Higher (326.28 g/mol) due to the carboxylic acid moiety.
Compound B : 5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
  • Key Differences :
    • Substituents : N-Aryl group replaced with a trifluoromethylphenyl moiety, enhancing hydrophobicity and electron-withdrawing effects.
    • Molecular Weight : 391.3 g/mol (vs. 289.29 g/mol for the target).
    • Applications : Investigated for medicinal chemistry applications; trifluoromethyl groups often improve metabolic stability in drug candidates .

Pyrazole and Thiadiazole Derivatives

Compound C : 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
  • Structural Differences: Core Heterocycle: Pyrazole (two adjacent nitrogen atoms) instead of 1,2,4-triazole. Substituents: Chloro, cyano, and aryl groups; e.g., 3a has phenyl groups at both pyrazole positions.
  • Properties: Melting Points: 123–183°C (higher than typical triazole carboxamides, possibly due to increased crystallinity from aryl stacking). Bioactivity: Not reported, but pyrazole derivatives are often explored for antimicrobial or kinase inhibitory activity .
Compound D : 1,3,4-Thiadiazole Derivatives
  • Structural Differences: Core Heterocycle: Thiadiazole (sulfur-containing ring) instead of triazole. Synthesis: Derived from hydrazone intermediates and hydrazonoyl chlorides.
  • Bioactivity : Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans, suggesting the thiadiazole core enhances antimicrobial potency compared to triazoles .

Triazole Carboxamides with Varied Amide Substituents

Compound E : N-(2-Hydroxyethyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences :
    • Amide Substituent : Hydroxyethyl group (vs. propyl in the target), increasing hydrophilicity.
    • Core Heterocycle : 1,2,3-Triazole (adjacent nitrogen atoms) vs. 1,2,4-triazole.
  • Applications : Studied for anticancer activity; hydroxyethyl groups may improve solubility for in vivo applications .
Compound F : N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Bioactivity: Structural analogs are explored for kinase inhibition due to aromatic interactions .

Research Implications

  • Electronic Effects : The para-nitro group in the target compound may enhance stability and electrophilic character compared to ortho-substituted analogues .
  • Synthetic Flexibility : EDCI/HOBt-mediated coupling (used in pyrazole derivatives) could be adapted for large-scale synthesis of the target compound .

Biological Activity

5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of a nitrophenyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows potent activity against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Compounds with triazole structures have also been studied for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In an experimental model using lipopolysaccharide (LPS)-activated macrophages, it effectively reduced oxidative stress markers:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α150 ± 1045 ± 5
IL-6120 ± 830 ± 3

This data indicates a significant reduction in inflammatory markers, suggesting a potential therapeutic role in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely reported. In particular, this compound has shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-712 ± 2
HeLa15 ± 3

These findings highlight the compound's potential as a lead structure for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and microbial metabolism.
  • Modulation of Signaling Pathways : It affects various signaling cascades such as NF-kB and MAPK pathways, leading to reduced inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it protects cells from oxidative damage.

Case Studies

A notable study investigated the efficacy of this compound in a murine model of rheumatoid arthritis. Mice treated with varying doses exhibited reduced swelling and joint destruction compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions starting with hydrazonoyl chlorides or bromides. For example, N-(4-nitrophenyl)acetohydrazonoyl bromide reacts with substituted hydrazinecarbothioamides in absolute ethanol under reflux, catalyzed by triethylamine. Key intermediates (e.g., hydrazine derivatives) are purified via recrystallization and characterized using ¹H/¹³C NMR, IR spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this triazole-carboxamide derivative?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (4-nitrophenyl group) and alkyl chains (N-propyl group).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the carboxamide, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹).
  • MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, and O composition within ±0.4% theoretical values .

Q. How is the antimicrobial activity of this compound evaluated, and what controls are used?

  • Methodology : Antimicrobial assays against pathogens (e.g., E. coli, B. mycoides, C. albicans) are performed using agar diffusion or broth microdilution methods. Minimum inhibitory concentrations (MICs) are determined, with ciprofloxacin and fluconazole as positive controls. Activity is correlated with structural features like the 4-nitrophenyl group and propyl chain, which influence membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Triethylamine or DBU improves cyclization efficiency.
  • Temperature/Time : Reflux (70–80°C) for 6–8 hours balances yield and side reactions.
  • Ultrasound Assistance : Reduces reaction time by 50% and increases yield by ~15% via cavitation effects (e.g., 40 kHz frequency) .

Q. How can structural contradictions in bioactivity data between analogs be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing 4-NO₂ vs. electron-donating 4-OCH₃) on antimicrobial potency.
  • Molecular Docking : Simulate binding to target enzymes (e.g., C. albicans CYP51) to identify critical interactions (e.g., hydrogen bonding with carboxamide).
  • Statistical Validation : Use ANOVA or multivariate regression to quantify substituent contributions .

Q. What advanced techniques are used to determine the crystal structure of this compound, and how do structural features influence its reactivity?

  • Methodology :

  • X-ray Crystallography : Single crystals are grown via slow evaporation (e.g., ethanol/water). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) influencing stability and solubility.
  • Torsion Angle Analysis : The dihedral angle between triazole and 4-nitrophenyl rings affects planarity and π-delocalization .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability, logP (lipophilicity), and blood-brain barrier penetration.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict redox stability and reactive sites.
  • Molecular Dynamics (MD) Simulations : Model membrane permeation using lipid bilayers (e.g., POPC) to assess diffusion rates .

Q. What strategies validate the purity of this compound in high-throughput synthesis?

  • Methodology :

  • HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% required.
  • LC-MS/MS : Detects trace impurities (e.g., unreacted hydrazonoyl chloride) at ppm levels.
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

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